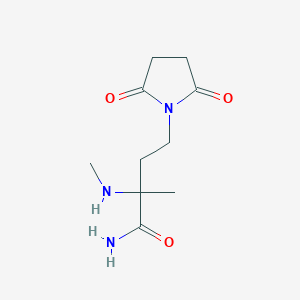
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidinone ring and a butanamide moiety, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with methylamino butanamide precursors. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
化学反应分析
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a potential treatment for various diseases.
作用机制
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Another compound with a similar pyrrolidinone structure.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide is a synthetic compound with a unique structural configuration that suggests potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H17N3O3
- Molecular Weight : 227.26 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidinone ring and a butanamide moiety, contributing to its distinctive chemical properties and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Activity : Studies have shown that compounds related to this structure can inhibit calcium currents mediated by Cav1.2 (L-type) channels, which is crucial in managing seizures .
- Cytotoxic Effects : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy .
The mechanism of action for this compound likely involves the modulation of specific enzymes or receptors. Ongoing research aims to clarify these interactions further. For instance, it may influence calcium channels and GABA-A receptors, which are critical in neuronal signaling and could explain its anticonvulsant effects .
Case Studies and Experimental Data
-
Anticonvulsant Study :
- Objective : To evaluate the anticonvulsant potential of compounds similar to this compound.
- Methodology : The median effective dose (ED50) was determined using the maximal electroshock (MES) test.
- Results : The compound exhibited an ED50 of 45.6 mg/kg in MES tests, indicating significant anticonvulsant activity .
-
Cytotoxicity Testing :
- Objective : To assess the cytotoxic effects against various human cancer cell lines.
- Methodology : Compounds were tested against 12 different cancer cell lines using MTT assays.
- Results : Certain derivatives showed promising cytotoxicity, with some exhibiting effects comparable to established chemotherapeutic agents like cisplatin .
Comparative Analysis with Similar Compounds
属性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C10H17N3O3/c1-10(12-2,9(11)16)5-6-13-7(14)3-4-8(13)15/h12H,3-6H2,1-2H3,(H2,11,16) |
InChI 键 |
HBENXDXCOSSWEN-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN1C(=O)CCC1=O)(C(=O)N)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















